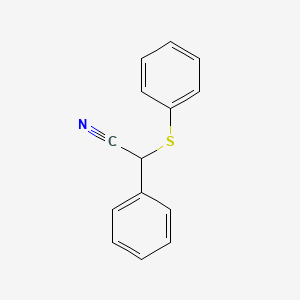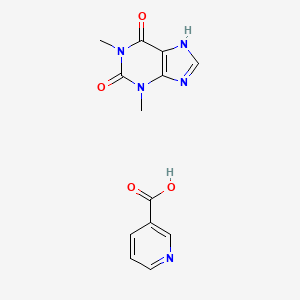
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with pyridine-3-carboxylic acid in the presence of suitable solvents such as ethanol or methanol. The reaction typically requires stirring the mixture at room temperature for a few minutes, followed by filtration and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of advanced techniques such as X-ray crystallography and Fourier Transform infrared (FTIR) spectroscopy can help in characterizing the final product and ensuring its quality .
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used in the synthesis of various chemical derivatives and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This results in various physiological effects, including bronchodilation, anti-inflammatory, and anti-fibrotic activities .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A methylxanthine derivative with bronchodilator properties.
Nicotinic Acid: A form of vitamin B3 with lipid-lowering effects.
Caffeine: Another methylxanthine with stimulant properties.
Uniqueness
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid is unique due to its combined structure, which allows it to exhibit properties of both theophylline and nicotinic acid. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
32059-19-1 |
|---|---|
Fórmula molecular |
C13H13N5O4 |
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N4O2.C6H5NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6(9)5-2-1-3-7-4-5/h3H,1-2H3,(H,8,9);1-4H,(H,8,9) |
Clave InChI |
FWZBHOANBPBKHU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC(=CN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


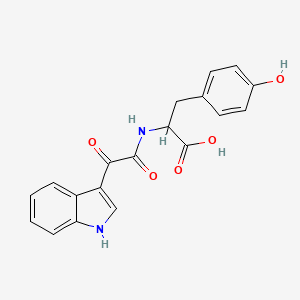
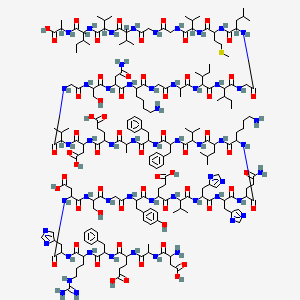
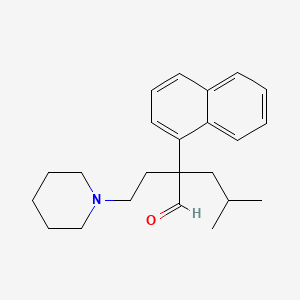
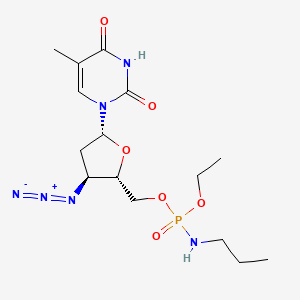

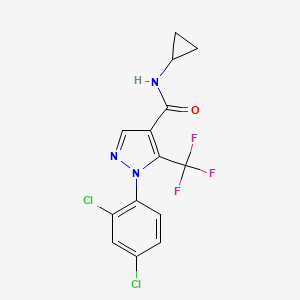
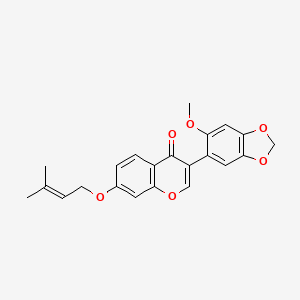
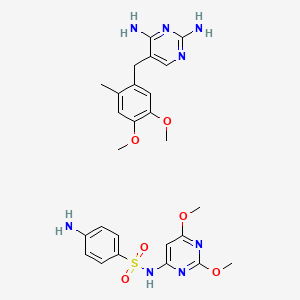
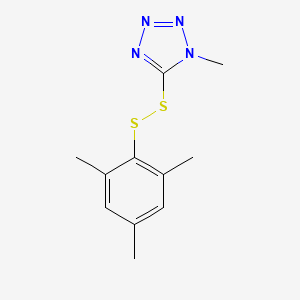


![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
